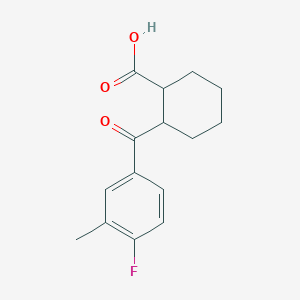
2-(4-Fluoro-3-methylbenzoyl)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluoro-3-methylbenzoyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C15H17FO3 It is characterized by the presence of a fluoro-substituted benzoyl group attached to a cyclohexane ring, which is further connected to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-methylbenzoyl)cyclohexanecarboxylic acid typically involves the reaction of 4-fluoro-3-methylbenzoic acid with cyclohexanecarboxylic acid under specific conditions. One common method involves the use of thionyl chloride to convert 4-fluoro-3-methylbenzoic acid into its corresponding acyl chloride, which then reacts with cyclohexanecarboxylic acid to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-3-methylbenzoyl)cyclohexanecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluoro-3-methylbenzoyl)cyclohexanecarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-3-methylbenzoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The fluoro and methyl groups on the benzoyl ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The carboxylic acid group can participate in hydrogen bonding and other interactions that modulate the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-methylbenzoic acid: Shares the fluoro and methyl substitutions but lacks the cyclohexane and carboxylic acid groups.
Cyclohexanecarboxylic acid: Contains the cyclohexane and carboxylic acid groups but lacks the fluoro and methyl substitutions.
2-(4-Fluorobenzoyl)cyclohexanecarboxylic acid: Similar structure but without the methyl group on the benzoyl ring.
Uniqueness
2-(4-Fluoro-3-methylbenzoyl)cyclohexanecarboxylic acid is unique due to the combination of fluoro, methyl, benzoyl, cyclohexane, and carboxylic acid groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C15H17FO3 |
|---|---|
Molecular Weight |
264.29 g/mol |
IUPAC Name |
2-(4-fluoro-3-methylbenzoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H17FO3/c1-9-8-10(6-7-13(9)16)14(17)11-4-2-3-5-12(11)15(18)19/h6-8,11-12H,2-5H2,1H3,(H,18,19) |
InChI Key |
RRKJMWGZHIGPLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2CCCCC2C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


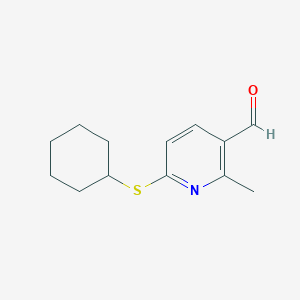


![2,3,5-Trichloropyrido[2,3-d]pyridazine](/img/structure/B12999582.png)

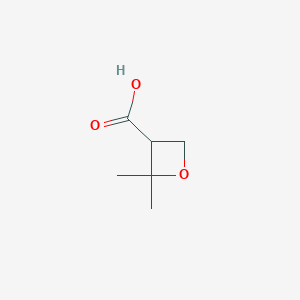


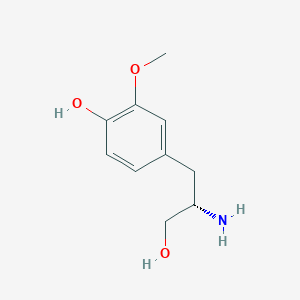
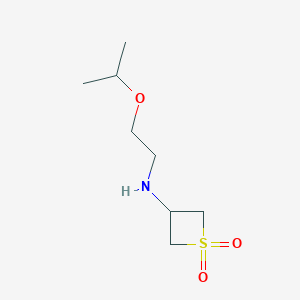
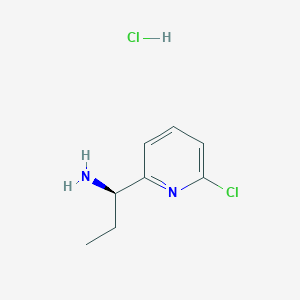
![6,7-Dihydro-5H-cyclopenta[d]pyrimidine-6-carboxylic acid](/img/structure/B12999622.png)

![(3-Ethoxypropyl)[(3-methyloxetan-3-yl)methyl]amine](/img/structure/B12999652.png)
